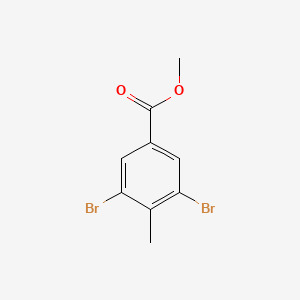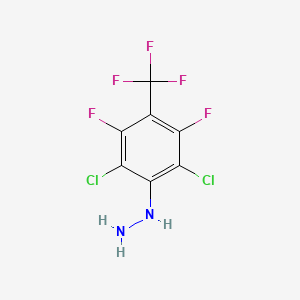
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine
Overview
Description
“2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine” is a hydrazine derivative . It has a molecular weight of 281.01 and a molecular formula of C7H3Cl2F5N2 .
Synthesis Analysis
This compound reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . Another synthesis method involves adding POCl3 dropwise to an ice-cold stirred solution of hydrazone in dry DMF .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H3Cl2F5N2 . More detailed structural analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis
As a hydrazine derivative, this compound is reactive and can participate in various chemical reactions. For example, it reacts with ethyl acetoacetate to form a pyrazolone derivative .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.01 and a molecular formula of C7H3Cl2F5N2 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Novel Derivative Synthesis
Research has demonstrated the utility of phenylhydrazine derivatives in synthesizing novel compounds with potential biological activities. For example, studies have highlighted the preparation of bisaryl hydrazino-s-triazine derivatives by reacting various aryl hydrazine derivatives, including phenylhydrazine compounds, with certain triazines. These compounds were then screened for microbial activity, showing potential in the development of new antimicrobial agents (Chaudhari, Patel, & Hathi, 2006).
Antitumor Activity
Another significant area of application is in the synthesis of compounds with antitumor properties. For instance, derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety have been synthesized and tested for their antitumor activity. Some of these compounds exhibited moderate to excellent growth inhibition against a variety of cancer cell lines, showcasing the potential of phenylhydrazine derivatives in cancer treatment (Bhat et al., 2009).
Synthesis of Fluorinated Compounds
The ability to synthesize fluorinated compounds has been another area of focus. Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, obtained for the first time, reveal the versatility of phenylhydrazine derivatives in creating compounds with varied tautomeric structures, potentially useful in material science and pharmaceuticals (Shchegol'kov et al., 2013).
Herbicidal Activities
Furthermore, phenylhydrazine derivatives have been utilized in synthesizing compounds with bleaching and herbicidal activities. Novel pyridazine derivatives synthesized from these processes have shown significant potential in controlling dicotyledonous plants, indicating the role of phenylhydrazine derivatives in developing new agrochemicals (Xu et al., 2008).
Analytical Chemistry Applications
In analytical chemistry, the derivatization of key biomarkers like 4-Hydroxynonenal (4-HNE) with fluorinated phenylhydrazines has been explored to improve the analytical determination of such biomarkers, further underlining the utility of phenylhydrazine derivatives in enhancing detection and quantification methods (Matera et al., 2012).
properties
IUPAC Name |
[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F5N2/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)16-15/h16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTSRWAPKUSFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)NN)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



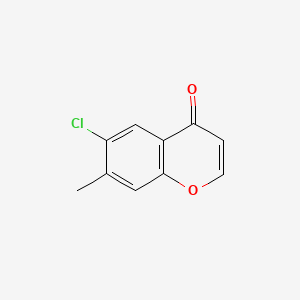
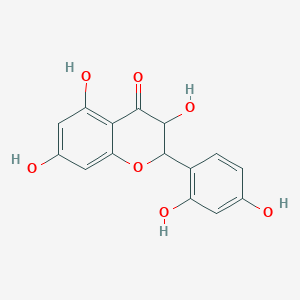
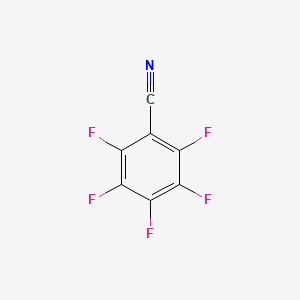
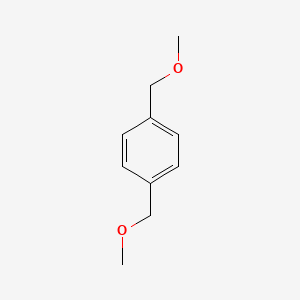
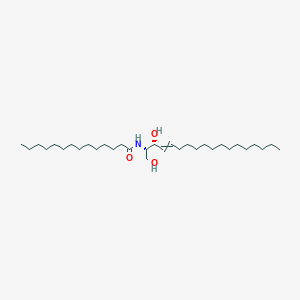
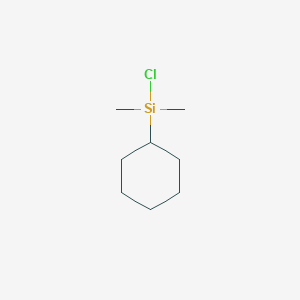
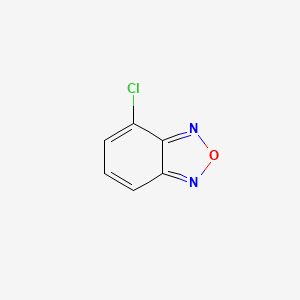
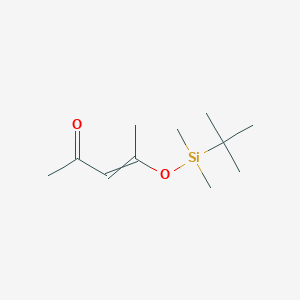
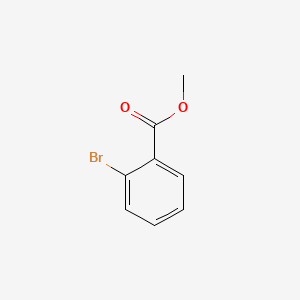
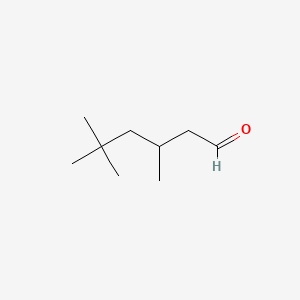
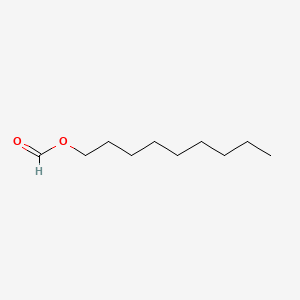
![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)
![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)
